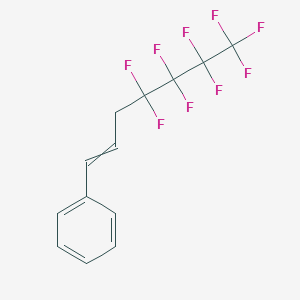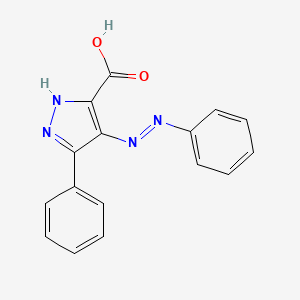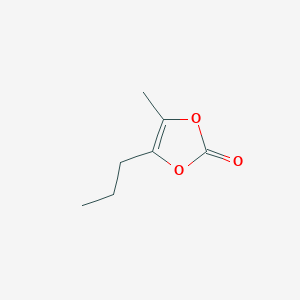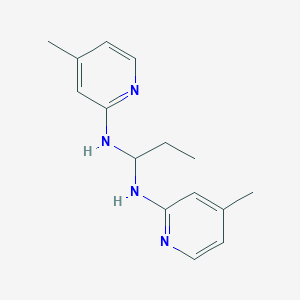
(4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring attached to a nonafluoroheptenyl group. This compound is part of a broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, resistance to chemical reactions, and hydrophobicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene typically involves the reaction of a benzene derivative with a fluorinated alkene. One common method is the addition of a nonafluoroheptenyl halide to a benzene ring under the presence of a catalyst. The reaction conditions often include:
Catalysts: Palladium or nickel-based catalysts.
Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: Elevated temperatures ranging from 80°C to 120°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of halogenated or nitro-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe in biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its hydrophobic and oleophobic properties.
Mecanismo De Acción
The mechanism of action of (4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene is largely dependent on its interaction with other molecules. The fluorinated chain imparts unique properties such as:
Hydrophobic Interactions: The compound can interact with hydrophobic regions of proteins or cell membranes.
Electrostatic Interactions: The presence of fluorine atoms can influence the electrostatic interactions with other molecules.
Molecular Targets and Pathways: The compound may target specific proteins or enzymes, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorooctane: Another perfluorinated compound with similar hydrophobic properties.
Perfluorodecalin: Known for its use in oxygen transport and biomedical applications.
Perfluorobenzene: A simpler fluorinated benzene derivative with distinct chemical properties.
Uniqueness
(4,4,5,5,6,6,7,7,7-Nonafluorohept-1-en-1-yl)benzene stands out due to its specific structure, combining a benzene ring with a highly fluorinated alkene chain. This unique combination imparts both aromatic stability and the distinctive properties of perfluorinated compounds, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
664326-37-8 |
|---|---|
Fórmula molecular |
C13H9F9 |
Peso molecular |
336.20 g/mol |
Nombre IUPAC |
4,4,5,5,6,6,7,7,7-nonafluorohept-1-enylbenzene |
InChI |
InChI=1S/C13H9F9/c14-10(15,8-4-7-9-5-2-1-3-6-9)11(16,17)12(18,19)13(20,21)22/h1-7H,8H2 |
Clave InChI |
CHTMEBZUIXBKMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)




![(2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12522636.png)
![1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12522637.png)
![1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B12522640.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]-](/img/structure/B12522642.png)
![5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12522644.png)
![2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine](/img/structure/B12522645.png)

![3-Carbonitril-6H-benzo[c]chromen-6-one](/img/structure/B12522660.png)
![{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone](/img/structure/B12522673.png)
